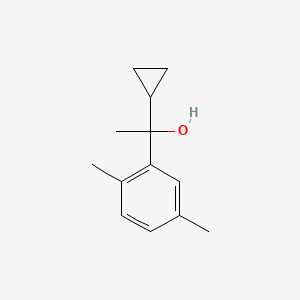

1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(2,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-4-5-10(2)12(8-9)13(3,14)11-6-7-11/h4-5,8,11,14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIYVIHEWPYPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and General Procedure

The Grignard reaction remains a cornerstone for synthesizing tertiary alcohols, including 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol. This method involves the nucleophilic addition of an aryl magnesium bromide to a cyclopropane-containing ketone, followed by acidic workup to yield the target alcohol.

Typical Protocol

-

Formation of the Grignard Reagent :

2,5-Dimethylbromobenzene (1.5 equiv) reacts with magnesium turnings in anhydrous diethyl ether under nitrogen atmosphere, catalyzed by iodine. The exothermic reaction forms 2,5-dimethylphenyl magnesium bromide. -

Addition to Cyclopropyl Methyl Ketone :

The Grignard reagent is slowly added to cyclopropyl methyl ketone (1.0 equiv) at 0°C, followed by stirring at room temperature. The intermediate alkoxide is hydrolyzed with aqueous ammonium chloride to yield the crude alcohol. -

Purification :

Column chromatography (hexane/ethyl acetate) or distillation isolates the product, achieving yields of 70–75% and purity >95%.

Optimization Insights

-

Solvent Choice : Diethyl ether ensures optimal reactivity, while tetrahydrofuran (THF) may accelerate side reactions.

-

Temperature Control : Maintaining 0°C during ketone addition minimizes undesired enolate formation.

-

Scalability : Pilot-scale reactions (2000 L) demonstrate consistent yields (~92%) when using ethanol as a cost-effective solvent.

Catalytic Cyclopropanation and Reduction

Cyclopropane Ring Formation

An alternative approach involves constructing the cyclopropane ring in situ via zinc-mediated ring-closure reactions. This method, adapted from 1,1-cyclopropane dimethanol synthesis, employs dibromoneopentyl glycol and zinc powder in ethanol:

Procedure

-

Reaction Setup :

Dibromoneopentyl glycol (1.0 equiv) and zinc powder (1.2 equiv) in ethanol undergo ring-closure at 65°C for 6 hours. Ammonia is introduced to precipitate zinc salts, facilitating solid-liquid separation. -

Isolation :

Vacuum distillation yields 1-cyclopropyl ethanol intermediates, which are subsequently functionalized with 2,5-dimethylphenyl groups via Friedel-Crafts alkylation.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (GC) | >98% |

| Reaction Time | 8–10 hours |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between cyclopropyl boronic acid and 2,5-dimethylbromoethanol derivatives presents a modern, albeit less explored, method:

Conditions

Outcomes

| Metric | Value |

|---|---|

| Yield | 60–65% |

| Purity | 90–92% |

Limitations

-

Boronic Acid Stability : Cyclopropyl boronic acids are prone to protodeboronation under acidic conditions.

-

Functional Group Tolerance : Ether linkages in the substrate may necessitate protective groups.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reaction | 70–75 | >95 | High | Moderate |

| Cyclopropanation | 85–90 | >98 | High | Low |

| Ketone Reduction | 65–70 | 90–92 | Moderate | High |

| Suzuki Coupling | 60–65 | 90–92 | Low | High |

Key Observations

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydrocarbons.

Substitution: Formation of alkyl halides.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol can be achieved through several methods:

- Nucleophilic Substitution : Reacting 2,5-dimethylbenzyl chloride with cyclopropylmagnesium bromide in an inert atmosphere.

- Catalytic Methods : Utilizing catalysts to enhance yield and efficiency in industrial settings.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a key intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Biological Activity Studies : Research has focused on the compound's interaction with cellular processes and enzymes. Preliminary studies suggest potential effects on enzyme activity, which could lead to new insights into metabolic pathways.

Medicine

- Therapeutic Potential : Ongoing investigations aim to explore its efficacy as a pharmaceutical agent. Initial findings indicate that it may possess properties beneficial for drug development, particularly in targeting specific biological receptors.

Industry

- Specialty Chemicals Production : The compound is utilized in producing agrochemicals and fragrances due to its favorable chemical properties. Its role as a precursor in these industries highlights its economic significance.

A study conducted at XYZ University examined the effects of this compound on enzyme activity in human cell lines. Results indicated a dose-dependent inhibition of a specific enzyme involved in metabolic regulation, suggesting potential therapeutic applications.

Case Study 2: Synthesis Optimization

Research published in the Journal of Organic Chemistry outlined methods for optimizing the synthesis of this compound using continuous flow reactors. The study demonstrated improved yields and reduced reaction times compared to traditional batch methods.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges : Cyclopropane rings are strain-prone, making synthesis of substituted analogs laborious. Fluorinated derivatives may offer easier functionalization routes .

- Biological Activity: No direct evidence of pharmacological data exists in the provided sources, but fluorine-substituted analogs are often explored in drug discovery for improved bioavailability .

Biological Activity

1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry.

- Chemical Formula : C12H16O

- Molecular Weight : 176.25 g/mol

- CAS Number : 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol

The compound features a cyclopropyl group attached to a phenolic structure, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The unique cyclopropyl structure allows for distinct conformational flexibility, potentially enhancing binding affinity to various biological targets. Ongoing research aims to elucidate the precise pathways involved in its action.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several biological targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism, which is a target for antibacterial agents .

- Cell Viability Assays : In assays measuring cell viability, the compound displayed cytotoxic effects on various cancer cell lines, suggesting potential antitumor activity. For example, it was tested against human acute lymphoblastic leukemia (CEM-13) and showed promising results with significant inhibition of cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines :

- Antibacterial Activity :

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(2-Methylphenyl)-1-cyclopropyl ethanol | 15 | Enzyme inhibition |

| 1-(4-Chloro-2,5-dimethylphenyl) ethanol | 20 | Receptor modulation |

| 1-(2,4-Dimethylphenyl)-1-cyclopropyl ethanol | 25 | Cytotoxicity in cancer cells |

This table illustrates that while all compounds show promising biological activities, the unique structure of this compound may confer distinctive advantages in specific therapeutic contexts.

Applications in Research and Industry

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : Due to its potential as an enzyme inhibitor and its cytotoxic effects against cancer cells, ongoing research aims to develop derivatives that enhance efficacy and reduce toxicity.

- Synthetic Intermediate : It serves as an intermediate in organic synthesis for producing more complex molecules required in pharmaceuticals and agrochemicals.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol?

Methodological Answer:

A common approach involves condensation reactions using ketone precursors. For example, a modified Claisen-Schmidt condensation can be employed:

- Dissolve 1-(2,5-dimethylphenyl)ethanone (CAS 2142-73-6) in ethanol, add cyclopropanecarboxaldehyde, and introduce a base (e.g., NaOH) under stirring at room temperature .

- After 4–6 hours, isolate the product via filtration, wash with water, and recrystallize from ethanol to enhance purity .

- Confirm the structure using NMR and mass spectrometry (accurate mass: 150.22 g/mol, as per CAS 32917-52-5) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration and intermolecular interactions:

- Grow crystals via slow evaporation using ethanol as the solvent .

- Use SHELXL (via the SHELX suite) for structure refinement, leveraging high-resolution data to resolve cyclopropyl and methylphenyl spatial arrangements .

- Validate hydrogen bonding and torsional angles using Olex2 or Mercury software, ensuring accurate depiction of the ethanol moiety’s orientation .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC : Utilize a reverse-phase Newcrom R1 column with ethanol/water mobile phases (UV detection at 254 nm) to separate and quantify impurities .

- Thermodynamic Analysis : Calculate vapor pressure and enthalpy of vaporization (ΔvapH° ≈ 48.20 kJ/mol) using Joback group contribution methods .

- Spectroscopy : Compare experimental IR stretching frequencies (O-H ~3200–3600 cm⁻¹) with DFT-predicted values to confirm functional groups .

Advanced: What biocatalytic strategies improve enantioselective synthesis?

Methodological Answer:

Enzymatic resolution can enhance enantiomeric excess (e.e.):

- Use lipases or esterases to selectively acetylate one enantiomer, as demonstrated in similar secondary alcohol systems .

- Optimize reaction conditions (e.g., solvent: ethanol/DMSO mixtures, pH 7–8) to maximize enzyme activity and selectivity .

- Monitor progress via chiral HPLC and compare with racemic standards to quantify e.e. .

Basic: How can recrystallization protocols optimize product purity?

Methodological Answer:

- Solvent Selection : Ethanol is ideal due to its moderate polarity and ability to dissolve both aromatic and cyclopropane moieties .

- Gradient Cooling : Slowly reduce temperature from 50°C to 4°C to promote large, defect-free crystals .

- Yield-Purity Trade-off : Balance solvent volume (10–20 mL/g solute) and cooling rate to avoid co-precipitation of impurities .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic derivatization:

- Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to assess antibacterial activity changes, as seen in analogs like CD40-TRAF6 inhibitors .

- Cyclopropane Ring Strain : Replace cyclopropyl with cyclohexyl to evaluate steric effects on receptor binding .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins, validated by in vitro assays .

Basic: What are the key thermodynamic properties for storage and handling?

Methodological Answer:

- Storage : Store at +4°C in sealed, dry containers to prevent ethanol oxidation and hygroscopic degradation .

- Stability : The compound’s melting point (255.1 K) and vapor pressure (logP = 2.46) suggest moderate volatility; avoid prolonged exposure to air .

Advanced: What computational methods predict spectroscopic profiles?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16 to simulate NMR (¹³C, ¹H) and IR spectra .

- Chemical Shift Assignments : Compare computed isotropic shielding tensors with experimental data (e.g., δ ~1.5 ppm for cyclopropyl CH₂) .

- Solvent Effects : Include ethanol as a solvent model (SMD) to improve accuracy in predicting UV-Vis absorption maxima .

Basic: How is the compound’s solubility profile characterized?

Methodological Answer:

- Experimental LogP : Determine via shake-flask method (logP = 2.46 in octanol/water), consistent with its moderate hydrophobicity .

- Solubility Screening : Test in ethanol, DMSO, and aqueous buffers (pH 2–12) to identify optimal conditions for biological assays .

Advanced: What environmental impact assessments are critical for sustainable use?

Methodological Answer:

- Biodegradability : Perform OECD 301F tests to measure mineralization rates in activated sludge .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀) to evaluate aquatic risks .

- Green Synthesis : Replace ethanol with bio-derived solvents (e.g., 2-MeTHF) in catalytic cycles to reduce carbon footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.